1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride

Catalog No.
S6880278
CAS No.
37845-71-9
M.F
C12H17Cl3N2O
M. Wt
311.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)...

CAS Number

37845-71-9

Product Name

1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone;hydrochloride

Molecular Formula

C12H17Cl3N2O

Molecular Weight

311.6 g/mol

InChI

InChI=1S/C12H16Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,16H,6,15H2,1-3H3;1H

InChI Key

VCMBTLCRANMPCO-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(=O)C1=CC(=C(C(=C1)Cl)N)Cl.Cl

Canonical SMILES

CC(C)(C)NCC(=O)C1=CC(=C(C(=C1)Cl)N)Cl.Cl

1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride is a chemical compound with the molecular formula C₁₂H₁₆Cl₂N₂O·HCl. It has a molecular weight of approximately 311.635 g/mol and is characterized by its chiral nature, although it is noted to be achiral in its stereochemistry . The compound features a dichlorinated phenyl group and a tert-butylamino functional group, which contribute to its unique properties and biological activities.

Structural Similarity to Clenbuterol

1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride (ADPE) is a research compound structurally similar to the beta-2 adrenergic agonist clenbuterol []. Clenbuterol is a medication with bronchodilatory effects, but its misuse as a performance enhancer in animals has led to restrictions on its use []. The structural similarity between ADPE and clenbuterol suggests that ADPE might be investigated for potential adrenergic activity, though more research is needed to confirm this.

Availability for Research

The synthesis of 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride involves several key reactions:

  • Formation of the Amino Group: The initial step includes the reaction of alpha-bromo-4-nitro-3,5-dichloroacetophenone with ammonia in ethanol at low temperatures (5-15°C).
  • Cationic Treatment: This is followed by treatment with a cationic tert-butyl system, particularly involving hydrogen chloride gas and isobutylene.
  • Reduction: The resulting compound undergoes reduction using a mixture of chlorhydrin iron and sodium borohydride to yield the final product .

1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride exhibits significant biological activity, particularly as a bronchodilator and antiasthmatic agent. Its structural components allow it to interact effectively with beta-adrenergic receptors, which are crucial in managing respiratory conditions such as asthma .

The synthesis methods for this compound primarily involve organic reactions that facilitate the introduction of amino and tert-butyl groups onto the ethanone structure. Key methods include:

  • Nucleophilic Substitution: Utilizing alpha-bromo compounds for nucleophilic attack by ammonia.
  • Reduction Techniques: Employing reducing agents like sodium borohydride to modify functional groups post-synthesis.

These methods highlight the compound's complexity and the precision required in its synthesis .

The primary applications of 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride include:

  • Pharmaceuticals: Used as an active pharmaceutical ingredient in formulations aimed at treating respiratory disorders.
  • Research: Investigated for its pharmacological properties in studies related to beta-agonists and their mechanisms of action .

Interaction studies have focused on the compound's affinity for beta-adrenergic receptors. It has been shown to enhance bronchodilation through its agonistic activity on these receptors. Additionally, its interactions with other biochemical pathways are under investigation to understand potential side effects or synergistic effects when combined with other drugs .

Several compounds share structural similarities with 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride. These include:

Compound NameMolecular FormulaKey Features
ClenbuterolC₁₄H₁₈Cl₂N₂OA potent bronchodilator used in asthma treatment, with a longer half-life.
SalbutamolC₁₄H₁₉NO₃SA selective beta-2 agonist primarily used for asthma; less chlorinated.
FenoterolC₁₄H₁₉NO₃Another beta-agonist with similar therapeutic uses but differing side effects.

Uniqueness: The uniqueness of 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride lies in its specific dichlorinated structure combined with a tert-butyl amino group, which enhances its receptor selectivity and efficacy compared to other similar compounds .

This detailed examination highlights the significance of 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride in pharmaceutical applications, particularly in respiratory therapy, while also addressing its chemical properties and synthetic pathways.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

310.040646 g/mol

Monoisotopic Mass

310.040646 g/mol

Heavy Atom Count

18

UNII

F95XTW5VBQ

Dates

Last modified: 11-23-2023

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